N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-methylbenzamide
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-methylbenzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles to replace specific functional groups.
Hydrolysis: This reaction involves breaking down the compound using water or aqueous solutions of acids or bases.
Common reagents and conditions used in these reactions include solvents like ethanol, dimethylformamide, and acetic acid, as well as catalysts like palladium on carbon and copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, ultimately resulting in their death .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-methylbenzamide can be compared with other benzoxazole derivatives, such as:
- N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide
These compounds share similar structural features but differ in their functional groups, which can significantly impact their biological activities and applications.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-9-10-14(12-17(13)22)20(25)23-16-6-4-5-15(11-16)21-24-18-7-2-3-8-19(18)26-21/h2-12H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPCMQSIFQVNHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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